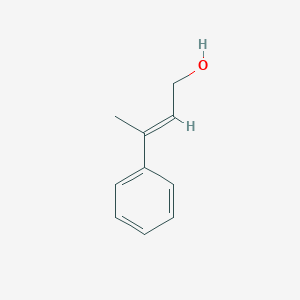

(E)-3-phenylbut-2-en-1-ol

Description

Significance of Allylic Alcohols in Synthetic Organic Chemistry

Allylic alcohols are a class of organic compounds where a hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon double bond. wikipedia.org This structural motif imparts unique reactivity, making them highly versatile intermediates in organic synthesis. The double bond can undergo a variety of addition reactions, while the alcohol group can be involved in oxidations, reductions, and substitutions, or can direct the stereochemical outcome of reactions on the adjacent double bond. wikipedia.orgwikipedia.org This dual functionality allows for the construction of complex molecular architectures from relatively simple starting materials.

The strategic importance of allylic alcohols is further highlighted by their role as precursors in powerful carbon-carbon bond-forming reactions such as the Claisen rearrangement, which transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds. wikipedia.org

Stereochemical Challenges and Importance of (E)-Configuration Control

The geometry of the double bond in allylic alcohols, designated as either (E) (trans) or (Z) (cis), plays a crucial role in determining the stereochemical outcome of subsequent reactions. The ability to selectively synthesize one isomer over the other is a significant challenge in organic synthesis. Control of the (E)-configuration is particularly important as it can dictate the three-dimensional structure of the final product, which is critical in fields such as medicinal chemistry and materials science.

Methods like the Sharpless asymmetric epoxidation are renowned for their ability to introduce chirality into molecules with high enantioselectivity, and the stereochemistry of the starting allylic alcohol is a key determinant of the product's configuration. wikipedia.orglibretexts.org Furthermore, enzymatic kinetic resolutions have been successfully employed to separate enantiomers of related allylic alcohols, underscoring the importance of stereocontrol in this class of compounds. researchgate.netmdpi.com

Overview of Research Trajectories for (E)-3-Phenylbut-2-en-1-ol

Research involving this compound has explored its synthesis and its application as a starting material for more complex molecules. One of the primary synthetic routes to this compound involves the reduction of the corresponding α,β-unsaturated ester, (E)-ethyl 3-phenylbut-2-enoate, using a powerful reducing agent like lithium aluminum hydride (LiAlH4). unr.edu.ar The precursor ester itself can be synthesized through a Horner-Wadsworth-Emmons reaction of acetophenone (B1666503) and triethylphosphonoacetate, which generally favors the formation of the (E)-isomer. unr.edu.ar

Once synthesized, this compound has been investigated in various chemical transformations. For instance, it has been used as a substrate in studies of direct deoxygenation reactions. rsc.org It is also a relevant substrate for studying sigmatropic rearrangements, such as the Claisen rearrangement, which can lead to the formation of new carbon-carbon bonds with a high degree of stereocontrol. rsc.orgfigshare.com More recently, derivatives of this compound have been utilized in the synthesis of novel piperazine (B1678402) derivatives with potential applications as anticancer agents. nih.gov

The following tables summarize the key physical properties of this compound and a common synthetic route.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O | nih.gov |

| Molecular Weight | 148.20 g/mol | nih.gov |

| CAS Number | 1504-54-7 | |

| Appearance | Not specified, likely an oil or low-melting solid | |

| Boiling Point | 228.81°C (estimated) |

Table 2: Synthesis of this compound

| Reaction Step | Reactants | Reagents | Product | Yield | Reference(s) |

| Step 1: Olefination | Acetophenone, Triethylphosphonoacetate | Sodium Hydride | (E)-Ethyl 3-phenylbut-2-enoate | 60% (E/Z 92:8) | unr.edu.ar |

| Step 2: Reduction | (E)-Ethyl 3-phenylbut-2-enoate | Lithium Aluminum Hydride (LiAlH₄) | This compound | 80% | unr.edu.ar |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylbut-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-7,11H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASLYRXUZSPLGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for E 3 Phenylbut 2 En 1 Ol

Conventional Chemical Synthesis Approaches

Conventional methods for synthesizing (E)-3-phenylbut-2-en-1-ol often rely on the reduction of α,β-unsaturated carbonyl compounds or the use of organometallic reagents to construct the carbon skeleton prior to forming the allylic alcohol.

Reductions of α,β-Unsaturated Esters and Ketones

The reduction of α,β-unsaturated esters and ketones represents a direct and widely used approach for the synthesis of this compound and its derivatives.

Ester Reduction via DIBAL-H

Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent for the conversion of α,β-unsaturated esters to the corresponding allylic alcohols. The reduction of ethyl (E)-3-phenylbut-2-enoate with DIBAL-H provides this compound. mdpi.comacs.orgacs.org This reaction is typically carried out in an inert solvent like diethyl ether or dichloromethane (B109758) at low temperatures, such as 0 °C or -78 °C, to control the reactivity of the hydride reagent and minimize side reactions. mdpi.comacs.orgacs.orgnih.gov The reaction proceeds by the addition of the hydride to the carbonyl group of the ester, followed by workup to yield the desired alcohol. For instance, (E)-ethyl-3-phenylbut-2-enoate can be reduced with two equivalents of DIBAL-H in diethyl ether to produce this compound. mdpi.com Similarly, the reduction of methyl 3-phenylbut-2-enoate with DIBAL-H in dichloromethane at -78 °C, followed by warming to 0 °C, also yields the target alcohol. acs.orgacs.org

Table 1: DIBAL-H Reduction of Phenylbutenoate Esters

| Starting Material | Solvent | Temperature | Yield | Reference |

| (E)-Ethyl-3-phenylbut-2-enoate | Diethyl ether | 0 °C | Not specified | mdpi.com |

| Methyl 3-phenylbut-2-enoate | Dichloromethane | -78 °C to 0 °C | Not specified | acs.orgacs.org |

Ketone Reduction (e.g., (E)-4-phenyl-3-buten-2-one) with Sodium Borohydride (B1222165)

The reduction of α,β-unsaturated ketones, such as (E)-4-phenyl-3-buten-2-one, with sodium borohydride (NaBH4) is another common method to produce the corresponding allylic alcohol. orgsyn.org This reaction is typically performed in a protic solvent like ethanol (B145695) or methanol (B129727) at reduced temperatures (e.g., 4 °C) to enhance selectivity. orgsyn.org The borohydride selectively reduces the ketone functionality to a hydroxyl group while leaving the carbon-carbon double bond intact, yielding 4-phenyl-3-buten-2-ol. orgsyn.org The reaction is generally clean and provides the product in high yield.

Table 2: Sodium Borohydride Reduction of (E)-4-phenyl-3-buten-2-one

| Starting Material | Solvent | Temperature | Yield | Reference |

| (E)-4-phenyl-3-buten-2-one | Ethanol | 4 °C | Not specified | orgsyn.org |

| (E)-4-phenyl-3-buten-2-one | Methanol | Ice bath | 98% |

Organometallic Reactions Preceding Allylic Alcohol Formation

Organometallic reagents are instrumental in forming the carbon framework of this compound. These reactions often involve the addition of an organometallic species to an aldehyde or another suitable electrophile. For example, the reaction of an appropriate organometallic reagent with an α,β-unsaturated aldehyde can lead to the formation of the desired allylic alcohol. While specific examples for the direct synthesis of this compound via this route are less commonly detailed in the provided context, the general principle is a cornerstone of organic synthesis.

Transition Metal-Catalyzed Coupling Reactions as Precursors

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of precursors to this compound. researchgate.netacs.orgustc.edu.cnrsc.org These reactions, such as the Suzuki, Heck, and Negishi couplings, allow for the efficient formation of carbon-carbon bonds, which can be used to construct the backbone of the target molecule. ustc.edu.cn For instance, an aryl halide could be coupled with a suitable alkenyl partner to create a substituted styrene (B11656) derivative, which could then be further functionalized to the desired allylic alcohol. While the direct synthesis of this compound precursors via these methods is not explicitly detailed in the provided search results, the versatility of these reactions makes them a highly probable route in a multi-step synthesis.

Stereoselective and Asymmetric Synthesis Strategies

The development of stereoselective and asymmetric methods for the synthesis of this compound is crucial for applications where specific enantiomers are required. nih.govdiva-portal.orghbni.ac.in These strategies aim to control the three-dimensional arrangement of atoms in the molecule, leading to the formation of a single or predominantly one enantiomer.

Chiral Catalysis for Enantioselective Production

Transition-metal catalysis provides powerful tools for the asymmetric synthesis of chiral alcohols. These methods often involve the use of chiral ligands to induce stereoselectivity, leading to the desired enantiomer in high excess.

Rhodium-catalyzed asymmetric isomerization represents a potent strategy for the conversion of allylic alcohols. This transformation typically converts a prochiral or racemic secondary allylic alcohol into a chiral ketone. acs.org The reaction proceeds via a 1,3-hydrogen shift, and when a chiral diphosphine ligand such as BINAP is complexed with the rhodium catalyst, the process can be rendered highly enantioselective. iupac.org While widely applied to allylamines, the principle extends to allylic alcohols. iupac.org

The mechanism for allylic compounds generally involves the formation of a rhodium-hydride species which facilitates the 1,3-hydrogen migration. nih.gov For secondary allylic alcohols, this results in a stereoconvergent process where a racemic starting material can be transformed into a single, enantioenriched ketone product with an α-tertiary stereocenter. acs.org The use of commercially available rhodium precursors and ligands under mild conditions makes this an attractive synthetic method. acs.org Catalyst-organic frameworks incorporating rhodium-BINAP have also been developed for the solvent-free isomerization of allylic alcohols, in some cases enabling kinetic resolution of the starting material. researchgate.netualberta.ca

Enantioconvergent catalysis is a powerful strategy that can convert multiple isomers of a starting material into a single, highly enantioenriched product. ub.edu A notable advancement in this area is the iridium-catalyzed double convergent 1,3-rearrangement/hydrogenation of allylic alcohols. scholaris.ca This process can take a mixture of four isomers of an allylic alcohol and convert them into a single tertiary alcohol product with high enantiomeric excess (ee) and diastereomeric ratio (d.r.). scholaris.cadiva-portal.org

The reaction is catalyzed by an Ir-N,P complex and proceeds through an initial isomerization of the various allylic alcohol isomers to a common intermediate, followed by a stereoselective hydrogenation. scholaris.cauni-rostock.de DFT calculations and mechanistic studies suggest that the 1,3-rearrangement is the crucial stereodetermining step of the reaction. scholaris.cadiva-portal.org This methodology has been successfully applied to derivatives of 1-phenylbut-2-en-1-ol, demonstrating its potential for creating complex chiral centers with high fidelity. scholaris.carsc.org Both electron-donating and electron-withdrawing substituents on the phenyl ring are well-tolerated, leading to excellent yields and enantioselectivities. scholaris.carsc.org

Table 1: Iridium-Catalyzed Enantioconvergent Hydrogenation of 2,3-Dimethyl-1-phenylbut-2-en-1-ol Derivatives This table presents data for substrates structurally related to this compound, illustrating the effectiveness of the methodology.

| Substrate (Derivative of 1-phenylbut-2-en-1-ol) | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| 2,3-Dimethyl-1-phenylbut-2-en-1-ol | (2R,3R)-2,3-Dimethyl-1-phenylbutan-2-ol | 98 | 97 | scholaris.carsc.org |

| 1-(4-Methoxyphenyl)-2,3-dimethylbut-2-en-1-ol | (2R,3R)-1-(4-Methoxyphenyl)-2,3-dimethylbutan-2-ol | 95 | 98 | scholaris.carsc.org |

| 1-(4-Chlorophenyl)-2,3-dimethylbut-2-en-1-ol | (2R,3R)-1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol | 92 | 98 | scholaris.carsc.org |

| 1-(2-Methylphenyl)-2,3-dimethylbut-2-en-1-ol | (2R,3R)-1-(2-Methylphenyl)-2,3-dimethylbutan-2-ol | 84 | 99 | scholaris.carsc.org |

| 2,3-Dimethyl-1-(naphthalen-1-yl)but-2-en-1-ol | (2R,3R)-2,3-Dimethyl-1-(naphthalen-1-yl)butan-2-ol | 86 | 90 | iupac.orgrsc.org |

Enzymatic and Biocatalytic Routes

Enzymes offer remarkable chemo-, regio-, and stereoselectivity, operating under mild conditions, which makes them ideal catalysts for the synthesis of fine chemicals.

Lipase-catalyzed kinetic resolution is a widely used and effective method for obtaining enantiomerically enriched alcohols. rsc.orglookchem.com This process relies on the differential rate of reaction of the two enantiomers of a racemic alcohol with an acyl donor, catalyzed by a lipase (B570770). In a typical transesterification, one enantiomer is preferentially acylated to form an ester, leaving the unreacted, slower-reacting alcohol enantiomer in high enantiomeric excess. unige.ch

Various lipases have been screened for the resolution of allylic alcohols structurally similar to this compound. For instance, lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) has proven to be an effective biocatalyst for the transesterification of related substrates like 1-phenylbut-3-en-2-ol (B2946043), yielding the (R)-alcohol and (S)-ester with high ee. unige.ch Similarly, Lecitase® Ultra has been used for the enantioselective hydrolysis of (E)-4-phenylbut-3-en-2-yl acetate (B1210297), preferentially yielding the (R)-alcohol. rsc.org The choice of lipase, acyl donor, and solvent are critical parameters that influence the activity and enantioselectivity of the resolution. ualberta.ca

Table 2: Lipase-Catalyzed Kinetic Resolution of this compound Analogs

| Substrate | Lipase | Method | Product | ee (%) | Reference |

|---|---|---|---|---|---|

| rac-1-Phenylbut-3-en-2-ol | Amano PS (Burkholderia cepacia) | Transesterification | (R)-Alcohol | 90-95 | unige.ch |

| rac-1-Phenylbut-3-en-2-ol | Amano PS (Burkholderia cepacia) | Transesterification | (S)-Ester | 98-100 | unige.ch |

| rac-(E)-4-Phenylbut-3-en-2-yl Acetate | Lecitase® Ultra | Hydrolysis | (R,E)-4-Phenylbut-3-en-2-ol | 92 | rsc.org |

| rac-4-(4'-methoxyphenyl)but-3-en-2-ol | CAL-B (Candida antarctica lipase B) | Transesterification | (S)-Alcohol | 78 | diva-portal.org |

| rac-4-(4'-methoxyphenyl)but-3-en-2-ol | CAL-B (Candida antarctica lipase B) | Transesterification | (R)-Ester | 82 | diva-portal.org |

Multi-enzyme cascade reactions provide an elegant approach to synthesize complex molecules by combining several enzymatic steps in a single pot, avoiding the isolation of intermediates. The synthesis of chiral allylic alcohols like this compound can be achieved from the corresponding α,β-unsaturated ketone, 4-phenylbut-3-en-2-one. A more complex, related transformation has been demonstrated for the synthesis of Muguesia® stereoisomers from (E)-3-methyl-4-phenylbut-3-en-2-one. researchgate.net

This cascade typically involves an ene-reductase (ER) to stereoselectively reduce the carbon-carbon double bond of the enone, followed by an alcohol dehydrogenase (ADH) to reduce the carbonyl group of the resulting saturated ketone. By selecting different ADHs, it is possible to control the stereochemistry at the newly formed alcohol center. For example, OYE3 from Saccharomyces cerevisiae can reduce the C=C bond of the enone to give the (S)-saturated ketone with high ee, which is then reduced by different ADHs (like PLADH or READH) to yield different diastereomers of the final alcohol product. researchgate.net

Table 3: Multi-Enzyme Cascade for the Synthesis of Chiral Alcohols from Related Ketones This table illustrates a cascade process using a ketone structurally similar to the precursor of this compound.

| Substrate | Enzyme 1 (ER) | Intermediate | Enzyme 2 (ADH) | Final Product | Reference |

|---|---|---|---|---|---|

| (E)-3-methyl-4-phenylbut-3-en-2-one | OYE3 | (S)-3-methyl-4-phenylbutan-2-one (98% ee) | PLADH | (2R,3S)-3-methyl-4-phenylbutan-2-ol | researchgate.net |

| (E)-3-methyl-4-phenylbut-3-en-2-one | OYE3 | (S)-3-methyl-4-phenylbutan-2-one (98% ee) | READH | (2S,3S)-3-methyl-4-phenylbutan-2-ol | researchgate.net |

Chemoenzymatic Approaches for Allylic Systems

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic catalysis to create efficient and selective reaction sequences. A one-pot, two-step chemoenzymatic deracemization of secondary allylic alcohols, including the related (E)-4-phenylbut-3-en-2-ol, has been developed.

This strategy involves a non-selective chemoenzymatic oxidation of the racemic alcohol to the corresponding α,β-unsaturated ketone, followed by a highly stereoselective biocatalytic reduction of the ketone back to one of the enantiomers of the alcohol. The oxidation step can be performed using a laccase from Trametes versicolor in combination with the oxy-radical TEMPO. Subsequently, an alcohol dehydrogenase (ADH) from a recombinant E. coli strain is used for the asymmetric reduction, with different ADHs (e.g., ADH-A or LBADH) providing access to either the (S) or (R) enantiomer of the alcohol in high enantiomeric excess. This approach effectively converts a racemic mixture into a single, optically active product in a single reaction vessel.

Table 4: Chemoenzymatic Deracemization of (E)-4-phenylbut-3-en-2-ol

| Step | Catalyst System | Substrate/Intermediate | Product | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1. Oxidation | Laccase / TEMPO | rac-(E)-4-phenylbut-3-en-2-ol | 4-Phenylbut-3-en-2-one | >99 | N/A | |

| 2. Reduction | ADH-A | 4-Phenylbut-3-en-2-one | (S)-4-phenylbut-3-en-2-ol | 76 | >99 | |

| 2. Reduction | LBADH | 4-Phenylbut-3-en-2-one | (R)-4-phenylbut-3-en-2-ol | 65 | >99 |

Chemical Transformations and Reactivity Profiles

Functional Group Interconversions and Derivatization

The hydroxyl group of (E)-3-phenylbut-2-en-1-ol is a key site for functionalization, enabling its conversion into other important functional groups.

Alcohol Functionalization (e.g., Acetylation)

The primary alcohol of this compound can be readily functionalized through esterification reactions. For instance, acetylation of the hydroxyl group can be achieved to form the corresponding acetate (B1210297) ester. This transformation is typically carried out using acetylating agents in the presence of a base. A related compound, (E)-1-phenylbut-2-en-1-yl acetate, was formed in a study involving the acetylation of a mixture resulting from the reduction of 1-phenylbutane-1,3-dione. ni.ac.rs

Oxidation to Carbonyl Compounds

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. thieme-connect.com The primary alcohol group in this compound can be oxidized to yield the corresponding aldehyde, (E)-3-phenylbut-2-enal. Various oxidizing agents can be employed for this purpose, with the choice of reagent often determining the selectivity and yield of the product. Common methods for oxidizing primary alcohols to aldehydes include the use of reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. The corresponding ketone, (E)-1,3-diphenylbut-2-en-1-one, has been observed as a product of the self-condensation of a ketone, which highlights the reactivity of the carbonyl group in related structures. scispace.com

Further Reduction to Saturated Alcohols or Alkanes

The double bond and the hydroxyl group in this compound can undergo reduction. Catalytic hydrogenation is a common method to reduce the carbon-carbon double bond, which would lead to the formation of the saturated alcohol, 3-phenylbutan-1-ol. The choice of catalyst and reaction conditions can influence the outcome. For complete deoxygenation to the corresponding alkane, 3-phenylbutane, more rigorous reduction methods would be necessary, often involving a two-step process of converting the alcohol to a good leaving group followed by reduction. uni-regensburg.de The reduction of the related compound 1-phenylbut-3-en-2-ol (B2946043) to 1-phenylbutan-2-ol (B45080) can be achieved using reducing agents like lithium aluminum hydride.

Carbon-Carbon Bond Forming Reactions Involving the Allylic System

The allylic system of this compound participates in various carbon-carbon bond-forming reactions, expanding its utility in the synthesis of more complex molecules.

Dibromocyclopropanation Reactions

This compound can undergo dibromocyclopropanation across its double bond. In a study utilizing flow chemistry under phase-transfer catalysis conditions with 40% (w/w) aqueous sodium hydroxide, bromoform, and benzyltriethylammonium chloride (TEBA) as the catalyst, this compound was converted to the corresponding dibromocyclopropane adduct. mdpi.comresearchgate.net This reaction demonstrates the higher reactivity of a trisubstituted cinnamyl alcohol compared to a disubstituted one under these conditions. mdpi.comresearchgate.net

| Substrate | Product | Yield (%) |

| This compound | 2-((2-bromo-2-methyl-3-phenylcyclopropyl)methyl)isoindoline-1,3-dione | 41 mdpi.comresearchgate.net |

Heck-Type Reactions (with related unsaturated esters)

While direct Heck reactions on this compound are not extensively detailed in the provided context, related unsaturated esters, such as ethyl (E)-3-phenylbut-2-enoate, readily participate in Heck-type reactions. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene. liverpool.ac.uk A green protocol for the Heck reaction has been developed for the synthesis of trisubstituted alkenes, which are valuable pharmaceutical intermediates. nih.gov This methodology has been applied to synthesize a variety of ethyl (E)-3-arylbut-2-enoates with varying yields. nih.gov The intramolecular Heck reaction is also a significant strategy for constructing carbocyclic and heterocyclic systems. chim.it

| Aryl Group | Product | Yield (%) |

| Phenyl | Ethyl (E)-3-phenylbut-2-enoate | 46 nih.gov |

| 4-Methoxyphenyl | Ethyl (E)-3-(4-methoxyphenyl)but-2-enoate | 35 nih.gov |

| 4-(Trifluoromethyl)phenyl | Ethyl (E)-3-(4-(trifluoromethyl)phenyl)but-2-enoate | 76 nih.gov |

| 4-Nitrophenyl | Ethyl (E)-3-(4-nitrophenyl)but-2-enoate | 51 nih.gov |

| [1,1'-Biphenyl]-4-yl | Ethyl (E)-3-([1,1'-biphenyl]-4-yl)but-2-enoate | 63 nih.gov |

| Phenanthren-9-yl | Ethyl (E)-3-(phenanthren-9-yl)but-2-enoate | 58 nih.gov |

| 5-Acetylthiophen-2-yl | Ethyl (E)-3-(5-acetylthiophen-2-yl)but-2-enoate | 30 nih.gov |

Rearrangement Reactions

Rearrangement reactions of this compound and its derivatives are powerful tools for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures.

Claisen Rearrangement and its Modifications

The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement that transforms an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org While this compound itself does not directly undergo the Claisen rearrangement, it can be converted into a suitable allyl vinyl ether intermediate. The Johnson-Claisen and Eschenmoser-Claisen rearrangements are notable modifications that start from allylic alcohols. wikipedia.orgbioinfopublication.org

Johnson-Claisen Rearrangement : This variation involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst, such as propionic acid, to yield a γ,δ-unsaturated ester. wikipedia.orgbioinfopublication.org This reaction often requires elevated temperatures. wikipedia.org

Eschenmoser-Claisen Rearrangement : In this modification, an allylic alcohol is treated with an amide acetal, like N,N-dimethylacetamide dimethyl acetal, to produce a γ,δ-unsaturated amide. wikipedia.org

The stereochemical outcome of the Claisen rearrangement is highly dependent on the geometry of the transition state, which is typically a chair-like conformation. organic-chemistry.org For chiral allylic alcohols, the rearrangement can proceed with a high degree of stereospecificity. bioinfopublication.org

A study on the base-mediated Claisen rearrangement of CF3-containing bisallyl ethers, derived from the corresponding allylic alcohols, demonstrated that the reaction can proceed in a tandem fashion or stepwise. The stepwise process, aided by a palladium catalyst, achieved excellent diastereoselectivity. nih.gov

Hydrosilylation Reactions

Hydrosilylation involves the addition of a silicon-hydrogen bond across a double or triple bond. In the context of this compound, this reaction can be directed to the carbon-carbon double bond.

N-Heterocyclic Carbene-Mediated Processes

N-Heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for a variety of chemical transformations, including the hydrosilylation of unsaturated compounds. beilstein-journals.org Copper(I)-NHC complexes, for example, have been shown to be highly efficient catalysts for the hydrosilylation of α,β-unsaturated carbonyl compounds, selectively affording allylic alcohols through 1,2-addition. acs.org

While direct studies on the NHC-mediated hydrosilylation of this compound are not extensively detailed in the provided results, the general reactivity of NHC-metal complexes in hydrosilylation is well-established. beilstein-journals.orgmdpi.com For instance, rhodium(I)-NHC complexes have been utilized in catalytic hydrosilylation reactions. mdpi.com

A study on the NHC-mediated hydrosilylation of styryl alcohols with dihydrosilanes provided mechanistic insights, though it did not specifically use this compound as a substrate. rsc.org

Mechanistic Aspects of Hydrosilylation

The mechanism of hydrosilylation can vary depending on the catalyst and substrate. For transition metal-catalyzed reactions, the mechanism often involves the oxidative addition of the Si-H bond to the metal center, followed by insertion of the alkene into the metal-hydride or metal-silyl bond, and subsequent reductive elimination. nih.gov

In the case of the molybdenum-catalyzed hydrosilylation of carbonyls, the reaction is proposed to proceed through the formation of an alkoxy derivative, which then reacts with the silane (B1218182) to yield the silyl (B83357) ether and regenerate the catalyst. nih.gov However, for some substrates, an alternative Lewis acid catalysis mechanism may be operative. nih.gov

Fluoride-promoted, hydroxyl-directed hydrosilylations represent another mechanistic pathway. In this approach, a silyl ether is formed first, followed by activation with a fluoride (B91410) source, leading to intramolecular delivery of the hydrosilane to the double bond. wwu.edu This method has been used to synthesize oxasilolanes and oxasilinanes from β- and γ-hydroxy alkenes. wwu.educhemrxiv.org

The regioselectivity and stereoselectivity of allene (B1206475) hydrosilylation are significant challenges due to the potential for multiple isomeric products. d-nb.info

Oxidative Amidation Reactions

Oxidative amidation allows for the direct conversion of alcohols into amides, providing a more atom-economical alternative to traditional methods that often require pre-activated carboxylic acids.

A rhodium-catalyzed oxidative amidation of allylic alcohols has been developed, which effectively converts primary and secondary amines into the corresponding amides. rsc.org In the reaction of the prochiral this compound with morpholine (B109124) under these conditions, the corresponding amide is formed. rsc.org The reaction conditions were optimized to favor amide formation over the competing enamine formation and to ensure the oxidant is selectively reduced over the allylic alcohol. rsc.org

Competition experiments have demonstrated the high selectivity of this catalytic system for allylic alcohols over other types of alcohols, such as benzylic and saturated aliphatic alcohols. rsc.org For instance, cinnamyl alcohol reacts selectively in the presence of hexan-1-ol. rsc.org

A manganese-catalyzed tandem oxidative cleavage and ammoxidation of alcohols to primary amides has also been reported. While this was demonstrated on substrates like 4-phenylbutan-1-ol to produce benzamide, it showcases another route for amide synthesis from alcohols. thieme-connect.com

Below is a table summarizing the reaction of various alcohols and amines in the rhodium-catalyzed oxidative amidation.

| Entry | Alcohol/Aldehyde | Amine | Product | Yield (%) |

| 1 | Cinnamyl alcohol | Morpholine | N-cinnamoylmorpholine | 88 |

| 2 | (Z)-Cinnamyl alcohol | Morpholine | N-cinnamoylmorpholine | 82 |

| 3 | Cinnamaldehyde | Morpholine | N-cinnamoylmorpholine | 91 |

| 4 | This compound | Morpholine | 1-morpholino-3-phenylbut-2-en-1-one | 85 |

| 5 | Cinnamyl alcohol | Piperidine | N-cinnamoylpiperidine | 86 |

| 6 | Cinnamyl alcohol | Benzylamine | N-benzylcinnamamide | 82 |

| 7 | Cinnamyl alcohol | Aniline | N-phenylcinnamamide | 75 |

Data sourced from a rhodium-catalyzed oxidative amidation study. rsc.org

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional methods, have been employed to precisely map the chemical environment of each atom within (E)-3-phenylbut-2-en-1-ol.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits characteristic signals corresponding to the different types of protons present.

The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The vinylic proton, which is part of the carbon-carbon double bond, shows a signal that is influenced by its coupling with the adjacent methylene (B1212753) protons. The methylene protons (CH₂) next to the hydroxyl group give rise to a distinct signal, and the methyl protons (CH₃) also produce a characteristic peak. The hydroxyl (-OH) proton signal is often a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.23–7.47 | m | |

| Vinylic-H | 5.91–6.00 | m | |

| Methylene-H (CH₂) | 4.65 | dd | 2.2, 1.0 |

| Methyl-H (CH₃) | 1.67 | dt | 7.0, 1.2 |

| Hydroxyl-H (OH) | 1.81 | bs |

Note: Data presented is a compilation from various sources and may show slight variations based on experimental conditions. 'm' denotes multiplet, 'dd' denotes doublet of doublets, 'dt' denotes doublet of triplets, and 'bs' denotes broad singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. The spectrum for this compound displays distinct peaks for each unique carbon atom.

The carbon atoms of the phenyl ring resonate in the aromatic region, typically between δ 126 and 138 ppm. The two sp²-hybridized carbons of the double bond also have characteristic chemical shifts. The carbon bearing the hydroxyl group (C-OH) and the methyl carbon (CH₃) appear at distinct positions in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (quaternary) | 138.2 |

| Phenyl CH | 128.9, 128.5, 126.4 |

| Vinylic C (quaternary) | 136.6 |

| Vinylic CH | 121.1 |

| Methylene C (CH₂OH) | 73.1 |

| Methyl C (CH₃) | 14.8 |

Note: Data presented is a compilation from various sources and may show slight variations based on experimental conditions.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for confirming the connectivity and spatial arrangement of atoms, respectively. COSY spectra establish the coupling relationships between protons, helping to trace the proton network within the molecule. NOESY experiments provide information about protons that are close in space, which is particularly useful for confirming the (E)-stereochemistry of the double bond by observing the spatial proximity between the vinylic proton and the methyl group protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure.

A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule appear around 3000 cm⁻¹. The presence of the carbon-carbon double bond (C=C) is confirmed by a stretching vibration band around 1650 cm⁻¹. The C-O stretching vibration of the primary alcohol is usually found in the 1000-1050 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (alcohol) | ~3422 (broad) |

| C-H Stretch (aromatic/vinylic) | ~3077 |

| C-H Stretch (aliphatic) | ~2923 |

| C=C Stretch (alkene) | ~1647 |

| C-O Stretch (primary alcohol) | ~1054 |

Note: The exact positions of IR bands can vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 148.20 g/mol . nih.govrsc.org

The fragmentation pattern can further corroborate the structure. Common fragmentation pathways for allylic alcohols include the loss of a water molecule (H₂O), leading to a peak at m/z [M-18]⁺. Loss of the hydroxyl radical (•OH) can also occur, resulting in a peak at m/z [M-17]⁺. Another significant fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom, which can produce various fragment ions. A prominent fragment is often observed at m/z 147, corresponding to the loss of a hydrogen atom. rsc.org Another key fragment appears at m/z 129, resulting from the loss of a water molecule and a hydrogen atom. rsc.org

X-ray Crystallography for Absolute Configuration Determination (on derivatives)

While X-ray crystallography directly on this compound, which is an oil at room temperature, is not feasible, the technique can be applied to solid derivatives of the compound to determine their absolute configuration. frontiersin.org For instance, by reacting the alcohol with a chiral agent to form a crystalline derivative, such as a carbamate (B1207046), the three-dimensional arrangement of the atoms in the crystal lattice can be determined with high precision. rsc.org This analysis can unambiguously establish the stereochemistry at any chiral centers, although this compound itself is achiral. However, for related chiral compounds like (E)-4-phenylbut-3-en-2-ol, this method has been used to confirm the (R) or (S) configuration by analyzing a crystalline carbamate derivative. rsc.orgnih.gov

Thin Layer Chromatography (TLC) in Purity Assessment and Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental analytical technique widely employed in organic synthesis for the rapid assessment of compound purity and for monitoring the progress of chemical reactions. Its application is crucial in the study of this compound, providing valuable insights into its synthesis and subsequent transformations.

Principles of TLC for this compound Analysis

TLC separates compounds based on their differential partitioning between a stationary phase, typically silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate by capillary action. The polarity of the compound, the stationary phase, and the mobile phase are critical factors influencing the separation.

For this compound, a moderately polar compound due to its hydroxyl group and the π-system of the double bond and phenyl ring, silica gel is a common stationary phase. The choice of mobile phase, or eluent, is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is frequently used. The ratio of these solvents is adjusted to optimize the separation, with a higher proportion of ethyl acetate leading to a greater mobility of polar compounds.

Purity Assessment

TLC is an effective method for qualitatively assessing the purity of this compound. A pure sample should ideally appear as a single spot on the developed TLC plate. The presence of multiple spots indicates the presence of impurities, which could be starting materials, byproducts, or degradation products.

The retardation factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound under defined TLC conditions (stationary phase, mobile phase, and temperature). Comparing the Rf value of a synthesized sample of this compound to that of a known standard can help in its identification.

In one documented instance, the purity of this compound was assessed using TLC with a mobile phase of hexane and ethyl acetate in a 6:4 v/v ratio, yielding an Rf value of 0.375. frontiersin.org Similarly, a related compound, (E)-3-(naphthalen-2-yl)but-2-en-1-ol, showed an Rf of 0.36 under the same conditions. frontiersin.org The synthesis of (E)-ethyl 3-phenylbut-2-enoate, a precursor, was monitored by TLC using a 95:5 v/v mixture of hexane and ethyl acetate, where it exhibited an Rf of 0.5. frontiersin.org

Reaction Monitoring

TLC is an invaluable tool for monitoring the progress of chemical reactions involving this compound. By taking small aliquots of the reaction mixture at different time intervals and analyzing them by TLC, the consumption of starting materials and the formation of the product can be tracked.

For example, in the reduction of a ketone to an alcohol, the reaction is considered complete when the spot corresponding to the starting ketone disappears and a new spot corresponding to the more polar alcohol product appears. rsc.org This is because alcohols, being more polar, have a stronger interaction with the silica gel and thus a lower Rf value compared to the corresponding ketones or aldehydes. umass.edu

In the context of reactions involving cinnamyl alcohol derivatives, which are structurally similar to this compound, TLC is routinely used. nih.govfrontiersin.orgorgsyn.orgresearchgate.net For instance, the progress of the palladium-catalyzed amination of (E)-3-phenylprop-2-en-1-ol was monitored by TLC on silica gel with a 15:1 mixture of n-hexane and ethyl acetate as the eluent. orgsyn.org The disappearance of the cinnamyl alcohol spot (Rf = 0.20) and the appearance of the product spot (Rf = 0.85) indicated the progression of the reaction. orgsyn.org

Visualization of the spots on the TLC plate is typically achieved under UV light, as compounds containing aromatic rings like this compound are often UV-active. nih.govfrontiersin.org Staining with agents such as potassium permanganate (B83412) or anisaldehyde can also be used for visualization, especially for compounds that are not UV-active. orgsyn.orgsemanticscholar.orgsilicycle.com

The following table summarizes representative TLC data for this compound and related compounds from various studies.

| Compound | Mobile Phase (v/v) | Stationary Phase | Rf Value | Source |

| This compound | Hexane/Ethyl Acetate (6:4) | Silica Gel | 0.375 | frontiersin.org |

| (E)-Ethyl 3-phenylbut-2-enoate | Hexane/Ethyl Acetate (95:5) | Silica Gel | 0.5 | frontiersin.org |

| (E)-Tert-butyl 4-(3-phenylbut-2-en-1-yl)piperazine-1-carboxylate | Ethyl Acetate/Hexane (7:3) | Silica Gel | 0.41 | frontiersin.orgresearchgate.net |

| (E)-3-(Naphthalen-2-yl)but-2-en-1-ol | Hexane/Ethyl Acetate (6:4) | Silica Gel | 0.36 | frontiersin.org |

| Cinnamyl alcohol | Hexanes/Ethyl Acetate (7:1) | Silica Gel 60 F-254 | 0.13 | orgsyn.org |

| (E)-3-Phenylprop-2-en-1-ol | n-Hexane/Ethyl Acetate (15:1) | Silica Gel | 0.20 | orgsyn.org |

This data underscores the utility of TLC in providing quick and reliable information about the purity and reaction progress of this compound and its derivatives, guiding the optimization of reaction conditions and purification procedures.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Conformation Analysis (e.g., using DFT)

A comprehensive analysis of the electronic structure and conformational landscape of (E)-3-phenylbut-2-en-1-ol using methods like Density Functional Theory (DFT) has not been extensively reported. Generally, DFT simulations are employed to predict the electronic effects of substituents on reaction outcomes. For related compounds, such as those involved in benzyl (B1604629) lithium reactions, DFT calculations have been used to understand the electronic structure of intermediates, which in turn governs their reactivity and regioselectivity. researchgate.net Computational studies on similar molecules, like β-methylstyrene, have also utilized computational approaches to analyze repulsion effects in transition states that determine stereoselectivity. researchgate.net

While specific computed data for this compound is not available, PubChem provides some basic computed properties. nih.gov

Table 1: Computed Properties for 3-phenylbut-2-en-1-ol

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 148.20 g/mol | PubChem |

| XLogP3 | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 148.088815002 Da | PubChem |

| Monoisotopic Mass | 148.088815002 Da | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

Additionally, predicted collision cross-section values, which are derived from computational models, are available for different adducts of 3-phenylbut-2-en-1-ol. uni.lu

Table 2: Predicted Collision Cross Section (CCS) for Adducts of 3-phenylbut-2-en-1-ol

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 149.09610 | 131.6 |

| [M+Na]⁺ | 171.07804 | 138.3 |

| [M-H]⁻ | 147.08154 | 133.7 |

| [M+NH₄]⁺ | 166.12264 | 152.2 |

| [M+K]⁺ | 187.05198 | 135.6 |

| [M+H-H₂O]⁺ | 131.08608 | 126.3 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Reaction Mechanism Elucidation and Transition State Analysis

The elucidation of reaction mechanisms and the analysis of transition states for reactions involving this compound through computational means are not specifically detailed in the available literature. However, for analogous systems, DFT calculations have proven invaluable. For instance, in the enantioconvergent hydrogenation of various allylic alcohols, DFT studies have revealed that different mechanistic pathways can be operative depending on the substrate. diva-portal.org

In a study on the acid-catalyzed cyclocondensation of a related homoallylic alcohol, (E)-4-phenylbut-3-en-1-ol, DFT calculations were used to investigate the reaction mechanism and the highly asynchronous nature of the computed transition state. rsc.org This highlights the potential of computational chemistry to distinguish between concerted and stepwise pathways. rsc.org

Stereochemical Predictivity and Selectivity Modeling

Computational modeling to predict stereochemical outcomes in reactions of this compound is an area that appears to be underexplored in published research. For broader classes of molecules, such as various allylic alcohols, DFT calculations have been instrumental in understanding the origin of selectivity in enantioconvergent isomerization-hydrogenation reactions. diva-portal.org These studies show that a 1,3-rearrangement is often the crucial stereodetermining element of the reaction. diva-portal.org

Furthermore, in reactions of related compounds, the stereochemical fidelity has been examined, with computational methods offering a way to probe whether this is due to a concerted mechanism or a result of the relative rates of carbocation trapping versus bond rotation. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

There are no available studies in the searched scientific literature that have performed a Quantum Theory of Atoms in Molecules (QTAIM) analysis on this compound. This type of analysis provides deep insights into the nature of chemical bonds and intermolecular interactions within a molecule, but has not yet been applied to this specific compound in published research.

Applications in Complex Organic Synthesis and Chemical Science

Building Block for Diverse Molecular Architectures

(E)-3-phenylbut-2-en-1-ol is a key starting material for the synthesis of a wide array of organic molecules. Its utility stems from the ability to functionalize both the alcohol and the alkene moieties, leading to the construction of more complex structures.

Precursor in the Synthesis of Lactones and Amino Acid Derivatives

The chemical scaffold of this compound is particularly amenable to transformations that yield lactones and amino acid derivatives, which are important structural motifs in many natural products and pharmaceuticals.

For instance, the palladium-catalyzed carbonylation of allylic alcohols like (E)-3-phenylprop-2-en-1-ol has been shown to produce β,γ-unsaturated acids and esters, which are direct precursors to lactone structures. mdpi.com Specifically, the reaction of (E)-3-phenylprop-2-en-1-ol in the presence of carbon monoxide, a palladium catalyst, and a suitable nucleophile like water or methanol (B129727), can yield 4-phenylbut-3-enoic acid or its corresponding ester. mdpi.com These unsaturated carboxylic acid derivatives can then be cyclized to form various lactones.

Furthermore, derivatives of this compound are instrumental in synthesizing amino acid derivatives. For example, (E)-1-amino-4-phenylbut-3-en-2-ol, which can be derived from a related precursor, serves as a backbone for creating novel neuraminidase inhibitors. researchgate.netnih.gov The synthesis of various α-amino acid derivatives often relies on the enantioselective addition to imines, a process where chiral building blocks derived from allylic alcohols can play a crucial role. acs.orgcaltech.edu The development of methods for synthesizing 2-amino-3-phenylpropane-1-ol derivatives from Baylis-Hillman adducts further highlights the pathway from allylic structures to valuable amino alcohol building blocks. rasayanjournal.co.in

Intermediate in Total Synthesis Schemes (e.g., polyether antibiotics)

The structural complexity of natural products often necessitates the use of versatile and stereochemically defined building blocks. While direct evidence for the use of this compound in the total synthesis of polyether antibiotics is not explicitly detailed in the provided results, the synthesis of key fragments of such complex molecules often relies on chiral alcohols and stereoselective reactions. taylorfrancis.comresearchgate.net The principles of using chiral building blocks, often derived from the "chiral pool" of readily available natural products like amino acids and carbohydrates, are central to these synthetic strategies. diva-portal.org The synthesis of complex fragments for polyether antibiotics like ionomycin (B1663694) demonstrates the convergent approaches where smaller, well-defined molecules are combined. researchgate.net

Synthesis of Derivatives with Biological Relevance

This compound and its derivatives have been explored for their potential biological activities, serving as precursors to compounds with a range of therapeutic applications.

Research has shown that derivatives of this compound can be modified to create potential anticancer agents. nih.gov For example, a series of (E)-1-(3-arylbut-2-en-1-yl)-4-(substituted) piperazine (B1678402) derivatives have been synthesized and evaluated for their anticancer properties. nih.gov Additionally, the synthesis of pyrazoline derivatives incorporating a phenylbutenyl moiety has been investigated for antimicrobial activity. scispace.com The compound has also been used in the synthesis of neuraminidase inhibitors, which are crucial in the development of anti-influenza agents. researchgate.netnih.gov

Below is a table summarizing some synthesized derivatives of this compound and their reported biological relevance:

| Derivative Class | Example Compound | Biological Relevance |

| Piperazine Derivatives | 1-[(2E)-3-Phenylbut-2-en-1-yl]-4-[4-(trifluoromethyl) benzenesulfonyl]piperazine | Potential Anticancer Agents nih.gov |

| Amino Alcohol Derivatives | (E)-1-amino-4-phenylbut-3-en-2-ol | Neuraminidase Inhibitors (Anti-influenza) researchgate.netnih.gov |

| Pyrazoline Derivatives | 2-[1-(...)-3-(...)-4,5-dihydro-1H-pyrazol-5-yl] phenyl derivatives | Antimicrobial Activity scispace.com |

Role in Chiral Pool Synthesis and Stereocontrol Methodologies

Chiral pool synthesis is a strategy that utilizes readily available enantiomerically pure compounds, often from natural sources, as starting materials to synthesize more complex chiral molecules. diva-portal.org this compound, although not intrinsically chiral, possesses a pro-chiral center at the carbon bearing the hydroxyl group upon reduction of the double bond, and its derivatives are valuable in stereocontrolled synthesis.

The allylic alcohol functionality allows for stereoselective reactions, such as Sharpless asymmetric epoxidation, which can introduce chirality with high control. The resulting chiral epoxides are versatile intermediates for the synthesis of a wide range of enantiomerically pure compounds. While the direct application of this compound in this context is not explicitly detailed, the principles of using allylic alcohols in stereocontrol methodologies are well-established.

Development of Novel Reagents and Methodologies in Catalysis

This compound and similar allylic alcohols are often used as substrates in the development and optimization of new catalytic reactions. The reactivity of both the alkene and the alcohol functionalities provides a good model system to test the efficiency and selectivity of new catalysts.

For example, it has been used as a substrate in zirconium-catalyzed β-elimination reactions and in studies involving palladium-iodide based catalysis for carbonylation reactions. mdpi.comuni-freiburg.de The compound has also been employed in flow chemistry for dibromocyclopropanation reactions, demonstrating its utility in modern synthetic methodologies. semanticscholar.orgmdpi.com These studies contribute to the broader field of catalysis by providing insights into reaction mechanisms and catalyst performance.

Applications in Fragrance and Flavor Precursor Synthesis

Aryl alkyl alcohols are a significant class of fragrance ingredients. nih.gov While this compound itself is not explicitly listed as a major fragrance compound, its structural motif is closely related to known fragrance materials. For example, 4-phenylbut-3-en-2-ol (B108997) is noted for its use as an intermediate in flavoring agents and has a sweet, fruity, and floral odor. The synthesis of such compounds often involves the reduction of corresponding ketones, a transformation that can be applied to precursors of this compound. The broader class of ene-reductases is also utilized in the synthesis of various flavors and fragrances, highlighting the importance of unsaturated alcohol scaffolds in this industry. nih.gov

Q & A

Q. Basic Research Focus

- 1D/2D NMR : Assign stereochemistry using H-H COSY and NOESY to confirm allylic coupling and spatial proximity of protons .

- IR Spectroscopy : Key peaks include O–H stretching (~3450 cm) and conjugated C=C (1665 cm) .

- Gas Chromatography (GC) : Use polar columns (e.g., DB-WAX) with hydrogen flame ionization detectors (FID) to resolve enantiomers. Retention indices should be cross-referenced with NIST databases .

How do co-catalytic systems (e.g., Rh/chiral amines) enhance selectivity in hydrogenation of α,β-unsaturated derivatives?

Advanced Research Focus

Rhodium paired with chiral amines (e.g., 20 mol% amine 4) shifts selectivity toward 3-phenylbutanal (85% yield) over alcohol byproducts. The amine likely stabilizes metal-hydride intermediates, altering the transition-state geometry . Methodological considerations:

- Conduct Hammett studies to correlate substituent effects with product ratios.

- Perform DFT calculations to model steric and electronic interactions in the catalytic pocket.

- Optimize solvent polarity: Polar aprotic solvents (e.g., THF) improve ion-pair stabilization in Rh(I) complexes .

What strategies are effective for analyzing thermodynamic data and reaction pathways in hydrogenation studies?

Q. Advanced Research Focus

- Reaction Calorimetry : Measure enthalpy changes () to compare hydrogenation pathways of this compound derivatives. NIST databases provide reference thermochemical data .

- Eyring Analysis : Plot ln() vs. to derive activation parameters (, ) and distinguish concerted vs. stepwise mechanisms .

- Isotopic Labeling : Use or C-labeled substrates to track hydrogen transfer steps in Rh-catalyzed cycles .

How should researchers design experiments to validate reaction mechanisms involving this compound?

Q. Methodological Focus

- Control Experiments : Eliminate radical pathways using TEMPO or other radical traps.

- Kinetic Profiling : Monitor reaction progress via GC or HPLC to identify induction periods or intermediate accumulation .

- Cross-Over Experiments : Mix isotopically labeled and unlabeled substrates to probe intermolecular vs. intramolecular pathways .

What computational tools are recommended for predicting stereochemical outcomes in asymmetric catalysis?

Q. Advanced Research Focus

- Molecular Docking : Software like AutoDock Vina models ligand–catalyst interactions to predict enantioselectivity trends.

- Conformational Sampling : Use Gaussian or ORCA for transition-state optimization with DFT (e.g., B3LYP/6-31G* basis sets) .

- Machine Learning : Train models on existing enantiomeric ratio datasets to forecast outcomes for new ligand scaffolds .

How can researchers address discrepancies in NMR data interpretation for allylic alcohols?

Q. Basic Research Focus

- Variable Temperature NMR : Resolve overlapping signals by lowering temperature to slow conformational exchange.

- Lanthanide Shift Reagents : Add Eu(fod) to induce splitting of allylic proton signals .

- Comparative Analysis : Cross-validate with literature C NMR shifts (e.g., δ 70–75 ppm for allylic carbons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.